2-Methylcyclopropane-1-sulfonyl chloride
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Overview
Description
2-Methylcyclopropane-1-sulfonyl chloride is an organic compound with the molecular formula C4H7ClO2S It is a derivative of cyclopropane, featuring a sulfonyl chloride functional group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclopropane-1-sulfonyl chloride typically involves the reaction of 2-methylcyclopropane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction can be represented as follows:
[ \text{2-Methylcyclopropane} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methylcyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfonic Acids: Formed by oxidation
Scientific Research Applications
2-Methylcyclopropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein functions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methylcyclopropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in the formation of sulfonamides, the nucleophilic amine attacks the sulfonyl chloride, leading to the formation of a sulfonamide bond.
Comparison with Similar Compounds
Similar Compounds
- 1-Methylcyclopropane-1-sulfonyl chloride
- 2-Methylcyclopropane-1-carboxamide
- 1-Methylimidazole-2-sulfonyl chloride
- Piperidine-1-sulfonyl chloride
Uniqueness
2-Methylcyclopropane-1-sulfonyl chloride is unique due to its specific structural features and reactivity. The presence of the sulfonyl chloride group attached to a cyclopropane ring imparts distinct chemical properties, making it valuable for various synthetic applications. Its reactivity and ability to form stable derivatives with nucleophiles set it apart from other similar compounds.
Properties
Molecular Formula |
C4H7ClO2S |
---|---|
Molecular Weight |
154.62 g/mol |
IUPAC Name |
2-methylcyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C4H7ClO2S/c1-3-2-4(3)8(5,6)7/h3-4H,2H2,1H3 |
InChI Key |
IERGHMCVKWFZDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1S(=O)(=O)Cl |
Origin of Product |
United States |
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